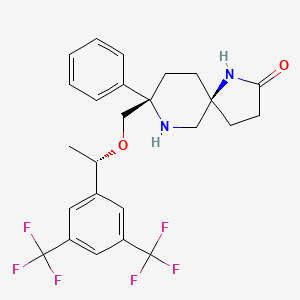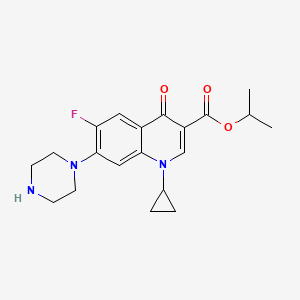
Ciprofloxacin Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciprofloxacin Isopropyl Ester is a derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin Isopropyl Ester typically involves the esterification of ciprofloxacin with isopropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
Ciprofloxacin+Isopropyl AlcoholAcid CatalystCiprofloxacin Isopropyl Ester+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: Ciprofloxacin Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to ciprofloxacin and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Ciprofloxacin and isopropyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of novel ciprofloxacin derivatives with enhanced biological activities.
Wirkmechanismus
Ciprofloxacin Isopropyl Ester, like ciprofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Moxifloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Uniqueness: Ciprofloxacin Isopropyl Ester may offer unique advantages over its parent compound and other fluoroquinolones, such as improved pharmacokinetic properties, enhanced stability, or reduced side effects. Its esterification may also allow for targeted delivery or controlled release in pharmaceutical formulations .
Eigenschaften
Molekularformel |
C20H24FN3O3 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
propan-2-yl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H24FN3O3/c1-12(2)27-20(26)15-11-24(13-3-4-13)17-10-18(23-7-5-22-6-8-23)16(21)9-14(17)19(15)25/h9-13,22H,3-8H2,1-2H3 |
InChI-Schlüssel |
DLAGYCHBKRBCAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


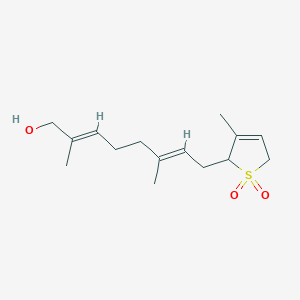

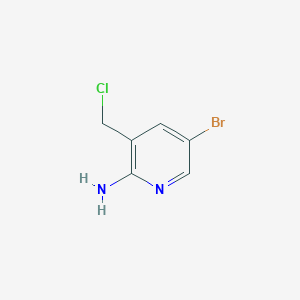
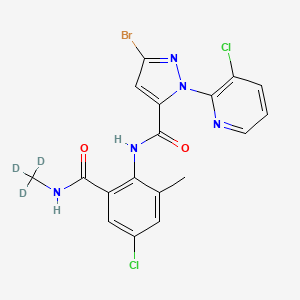
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
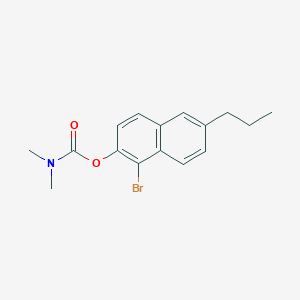
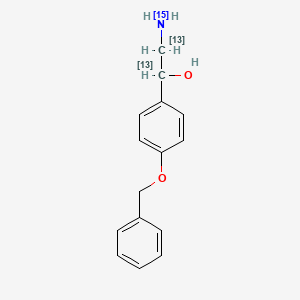
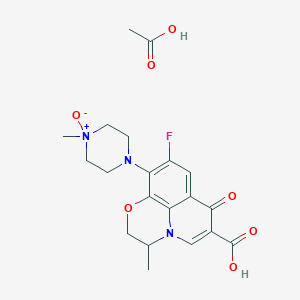
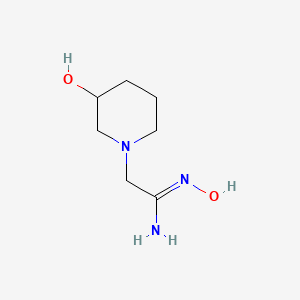
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
